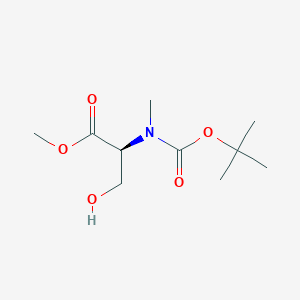

Boc-N-Me-Ser-OMe

Description

Significance of N-Methylated Amino Acids in Peptidic Structures

The incorporation of N-methylated amino acids into peptide chains is a strategic modification employed to enhance the parent peptide's pharmacological and structural properties. researchgate.netscielo.org.mx N-methylation can lead to several beneficial changes:

Increased Proteolytic Stability: The presence of the N-methyl group can sterically hinder the approach of proteases, enzymes that would otherwise degrade the peptide, thus increasing its in vivo half-life. scielo.org.mxmerckmillipore.com

Enhanced Membrane Permeability: N-methylation can increase the lipophilicity of a peptide, which can improve its ability to cross cell membranes. scielo.org.mx This is a crucial factor for the bioavailability of peptide-based drugs.

Conformational Rigidity: The N-methyl group restricts the rotation around the amide bond, leading to a more conformationally constrained peptide backbone. scielo.org.mx This can help in stabilizing specific secondary structures, such as turns, which can be important for biological activity.

Modulation of Receptor Binding: The conformational changes induced by N-methylation can influence how a peptide interacts with its biological target, potentially leading to increased potency or selectivity. nih.gov

While N-methylation offers significant advantages, it also presents challenges in peptide synthesis. The increased steric hindrance of N-methylated amino acids can make peptide bond formation more difficult compared to their non-methylated counterparts. scielo.org.mx

Overview of Boc-Protected Amino Acids in Organic Synthesis

The tert-butoxycarbonyl (Boc) group is a widely utilized protecting group for the amine functionality of amino acids in organic synthesis, particularly in peptide synthesis. genscript.com Its primary function is to temporarily block the reactivity of the amino group, allowing for controlled, stepwise formation of peptide bonds without unwanted side reactions. genscript.com

The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base. genscript.comorganic-chemistry.org A key advantage of the Boc protecting group is its stability under a variety of reaction conditions, including those that are basic or nucleophilic. organic-chemistry.org However, it can be readily removed under mild acidic conditions, such as with trifluoroacetic acid (TFA), which allows for the selective deprotection of the amino group to proceed with the next coupling step in peptide synthesis. genscript.comwikipedia.org This orthogonality with other protecting groups is a cornerstone of modern synthetic strategies. organic-chemistry.org

The use of Boc-protected amino acids is integral to both solution-phase and solid-phase peptide synthesis methodologies. genscript.comsigmaaldrich.com

Research Landscape of Boc-N-Me-Ser-OMe and Related Analogues

This compound is a specific building block that combines the features of N-methylation and Boc protection. The methyl ester (OMe) on the C-terminus provides another layer of protection for the carboxylic acid group. This fully protected derivative is a valuable starting material for the synthesis of peptides containing an N-methylated serine residue.

Research involving this compound and its analogues primarily falls within the realm of synthetic methodology development and the creation of novel peptides with tailored properties. Scientists have developed various methods for the synthesis of N-methylated amino acids, including serine derivatives, often involving the formation and subsequent reduction of an oxazolidinone intermediate. acs.orgresearchgate.net

The availability of compounds like this compound facilitates the exploration of structure-activity relationships in bioactive peptides. By systematically incorporating N-methylated serine at different positions, researchers can probe the conformational requirements for biological activity and design peptides with improved therapeutic potential. scielo.org.mxnih.gov

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

methyl (2S)-3-hydroxy-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO5/c1-10(2,3)16-9(14)11(4)7(6-12)8(13)15-5/h7,12H,6H2,1-5H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUHJSLLCWQRODJ-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C(CO)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N(C)[C@@H](CO)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Boc N Me Ser Ome and Analogues

Strategies for N-Methylation of Serine Derivatives

The introduction of a methyl group to the nitrogen atom of serine derivatives can be accomplished through several methods, each with its own set of advantages and challenges. The choice of method often depends on the desired yield, scalability, and the presence of other functional groups in the molecule.

N-Methylation via Alkylation (e.g., Sodium Hydride/Methyl Iodide)

Direct alkylation of the amine is a common approach for N-methylation. In the case of N-protected serine esters, a strong base such as sodium hydride (NaH) is used to deprotonate the nitrogen atom, creating a nucleophilic amide that can then react with an alkylating agent like methyl iodide (MeI). cdnsciencepub.comcdnsciencepub.comchemicalforums.com

The reaction is typically carried out in an aprotic solvent like tetrahydrofuran (B95107) (THF). The use of NaH requires anhydrous conditions to prevent its reaction with water. chemicalforums.comresearchgate.net While this method can be effective, it is not without its drawbacks. One significant issue is the potential for racemization at the α-carbon, which can be influenced by the reaction conditions. chemicalforums.com For serine derivatives, a notable side reaction is β-elimination, which leads to the formation of the corresponding dehydroalanine (B155165) derivative. cdnsciencepub.comcdnsciencepub.com This side reaction can be suppressed by conducting the reaction at lower temperatures, for instance, at 5 °C. cdnsciencepub.comcdnsciencepub.com

Table 1: Comparison of N-Methylation via Alkylation Conditions and Outcomes

| Starting Material | Base/Alkylating Agent | Solvent | Temperature | Outcome |

| Boc-Ser(Bzl)-OH | NaH / MeI | THF | Room Temp | β-elimination to Boc-Me-ΔAla-OH |

| Boc-Ser(Bzl)-OH | NaH / MeI | THF | 5 °C | Successful N-methylation to Boc-Me-Ser(Bzl)-OH |

| Z-Ala-OH | NaH / MeI | THF | 3 °C | 91% N-methylation after 15 h |

| Boc-Ala-OH | NaH / MeI | THF | 3 °C | 56% N-methylation after 15 h |

N-Methylation via 5-Oxazolidinone (B12669149) Intermediates

An alternative and often more efficient strategy for N-methylation involves the formation of a 5-oxazolidinone intermediate. researchgate.netresearchgate.netacs.org This method is particularly useful for amino acids with reactive side chains like serine. The process begins with the reaction of an N-protected amino acid, such as a Boc- or Z-protected serine, with formaldehyde (B43269) or paraformaldehyde under acidic conditions to form a 5-oxazolidinone ring. researchgate.netresearchgate.net

This cyclic intermediate is then subjected to reductive cleavage to yield the N-methylated amino acid. A common reagent for this reduction is a mixture of triethylsilane (Et3SiH) and trifluoroacetic acid (TFA). researchgate.netresearchgate.net This approach has been successfully applied to the synthesis of various N-methyl amino acids and can be extended to Boc-protected derivatives. researchgate.net The formation of the oxazolidinone can be complicated by the participation of the side chain hydroxyl group in serine. acs.org

Table 2: Key Steps in N-Methylation via 5-Oxazolidinone Intermediates

| Step | Reagents | Purpose |

| Oxazolidinone Formation | N-protected amino acid, paraformaldehyde, p-toluenesulfonic acid | Cyclization to form the 5-oxazolidinone intermediate |

| Reductive Cleavage | Triethylsilane (Et3SiH), Trifluoroacetic acid (TFA) | Ring opening and reduction to yield the N-methylated amino acid |

Impact of Side Chain Protection on N-Methylation Efficacy

The hydroxyl group of the serine side chain can interfere with the N-methylation process, leading to side reactions or reduced yields. Therefore, the protection of this hydroxyl group is a critical consideration. acs.orgacs.org Common protecting groups for the serine hydroxyl group include benzyl (B1604629) (Bzl) and tert-butyl (tBu) ethers, as well as acetyl (Ac) esters. acs.orgacs.orgresearchgate.net

The choice of the side chain protecting group can significantly influence the outcome of the N-methylation reaction. For instance, in the direct alkylation method, the O-benzyl group in Boc-Ser(Bzl)-OH was found to be susceptible to β-elimination at room temperature, a side reaction that could be suppressed at lower temperatures. cdnsciencepub.comcdnsciencepub.com In contrast, the use of an O-tert-butyl group in Z-Ser(tBu)-OH was found to be less prone to β-elimination during N-methylation. cdnsciencepub.com

In the oxazolidinone method, side chain acetylation has been shown to be a successful strategy for the N-methylation of serine and threonine. acs.org The acetyl group can be later removed under basic conditions. acs.org The use of a trityl (Trt) protecting group for the serine side chain has also been reported in the context of on-resin N-methylation. nih.gov The selection of the side-chain protecting group must be compatible with the conditions of both N-methylation and subsequent deprotection steps in peptide synthesis. nih.gov

Protection Strategies for Boc-N-Me-Ser-OMe Synthesis

The synthesis of this compound requires the strategic application of protecting groups for both the α-amino and carboxyl functionalities of the serine backbone. These protecting groups ensure that the desired reactions occur at the intended sites and prevent unwanted side reactions.

N-α-Protection with tert-Butoxycarbonyl (Boc) Group

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the α-amino function in peptide synthesis. wiley-vch.dewikipedia.org It is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. wikipedia.orgorgsyn.org The Boc group is stable under a variety of reaction conditions, including those used for peptide coupling, but can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent. wikipedia.org

The Boc group's stability to basic and nucleophilic conditions makes it compatible with the direct N-methylation of the amide using sodium hydride and methyl iodide. cdnsciencepub.com Furthermore, the Boc group can be used in conjunction with the oxazolidinone strategy for N-methylation. researchgate.net The presence of the Boc group is crucial for controlling the reactivity of the amino group during the synthesis of this compound and its subsequent use in peptide synthesis. wiley-vch.de

Carboxyl Group Methyl Esterification

The protection of the carboxyl group of serine is another essential step in the synthesis of this compound. Methyl esterification is a common method for this purpose. orgsyn.org This can be achieved by reacting the N-Boc-serine with methyl iodide in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF). orgsyn.org This method avoids the use of diazomethane, which is a toxic and explosive reagent. orgsyn.org

The methyl ester protects the carboxyl group from participating in unwanted reactions during the N-methylation step and subsequent peptide coupling reactions. The methyl ester can be later hydrolyzed under basic conditions, typically using sodium hydroxide, to regenerate the free carboxylic acid if needed for further transformations. sci-hub.se

Orthogonal Protection Schemes in N-Methylated Serine Derivatives

The synthesis of N-methylated serine derivatives like this compound hinges on the effective use of orthogonal protecting groups. iris-biotech.de These are groups that can be removed under distinct chemical conditions, allowing for the selective deprotection of one functional group without affecting others. iris-biotech.de This strategy is crucial for preventing unwanted side reactions and for the sequential modification of the molecule, which is particularly important in peptide synthesis. iris-biotech.degoogle.com

For N-methylated serine, a common approach involves the protection of the α-amino group, the C-terminal carboxyl group, and the side-chain hydroxyl group. The tert-butyloxycarbonyl (Boc) group is a widely used acid-labile protecting group for the α-amino function. mdpi.com Its removal is typically achieved with acids like trifluoroacetic acid (TFA). iris-biotech.de

The side-chain hydroxyl group of serine is often protected as a tert-butyl (tBu) ether, which is also acid-labile. iris-biotech.de However, for a truly orthogonal scheme, protecting groups with different lability are required. For instance, an allyloxycarbonyl (Alloc) group can be used for the α-amino protection, which is removable by palladium catalysis. researchgate.net This allows the selective deprotection of the amine in the presence of acid-labile groups like tBu esters or ethers.

A popular and efficient method for introducing the N-methyl group involves the formation of an oxazolidinone intermediate from an N-protected serine. researchgate.netresearchgate.net This five-membered ring is formed by the condensation of the N-protected serine with formaldehyde. researchgate.netresearchgate.net Subsequent reductive cleavage of the oxazolidinone ring, often with a reducing agent like triethylsilane in the presence of a Lewis acid, yields the N-methylated amino acid. researchgate.net This method is advantageous as it often proceeds with high yields and is compatible with various protecting groups like Fmoc and Cbz. researchgate.net

| Protecting Group | Typical Function Protected | Removal Conditions | Orthogonality Example |

| Boc (tert-Butyloxycarbonyl) | α-Amino | Acid (e.g., TFA) iris-biotech.de | Orthogonal to base-labile esters and hydrogenolysis-labile groups. mdpi.com |

| Fmoc (9-Fluorenylmethyloxycarbonyl) | α-Amino | Base (e.g., Piperidine) iris-biotech.de | Orthogonal to acid-labile (Boc, tBu) and hydrogenolysis-labile (Bzl) groups. iris-biotech.demdpi.com |

| Cbz (Carboxybenzyl) | α-Amino | Hydrogenolysis researchgate.net | Orthogonal to acid- and base-labile groups. |

| tBu (tert-Butyl) | Side-chain Hydroxyl, Carboxyl | Acid (e.g., TFA) iris-biotech.de | Not orthogonal to Boc. |

| Bzl (Benzyl) | Side-chain Hydroxyl | Hydrogenolysis peptide.com | Orthogonal to acid- and base-labile groups. |

| Alloc (Allyloxycarbonyl) | α-Amino | Pd(0) catalysis researchgate.net | Orthogonal to acid- and base-labile groups. |

Stereochemical Control and Enantiomeric Purity in Synthesis

Maintaining the stereochemical integrity of the chiral center at the α-carbon is a paramount challenge in the synthesis of this compound and its derivatives. mdpi.com Racemization, the formation of an equal mixture of enantiomers, can occur at various stages, particularly during activation for coupling reactions. researchgate.net

A common and effective strategy to ensure the correct stereochemistry is to start from an enantiomerically pure precursor, a concept known as chiral pool synthesis. aalto.fibaranlab.org L-serine, a naturally occurring and readily available amino acid, is an ideal starting material for the synthesis of L-Boc-N-Me-Ser-OMe. orgsyn.orgsigmaaldrich.com

The synthesis typically begins with the protection of the amino and carboxyl groups of L-serine. For instance, the amino group can be protected with a Boc group, and the carboxyl group can be esterified to a methyl ester. orgsyn.org The subsequent N-methylation must be performed under conditions that minimize racemization. Direct N-methylation of serine derivatives using methyl iodide and a base can sometimes lead to racemization, especially if harsh conditions are employed.

To circumvent this, indirect methods such as the oxazolidinone route are often preferred. researchgate.netresearchgate.net Starting with N-Boc-L-serine, the formation of the oxazolidinone and its subsequent reductive opening generally proceed with high stereochemical fidelity, preserving the original configuration of the L-serine. researchgate.net The chirality of the starting d-serine (B559539) template has been shown to be preserved throughout all synthetic steps in similar multi-step syntheses. mdpi.comresearchgate.net

In the synthesis of more complex analogues of this compound that may contain additional stereocenters, controlling the diastereoselectivity of reactions is crucial. Diastereoselective reactions create one diastereomer in preference to others. For example, the reduction of a ketone or the addition of a nucleophile to an aldehyde derived from serine can be influenced by the existing stereocenter.

Computational studies have been employed to understand the origins of diastereoselectivity in reactions involving serine derivatives. doi.org For instance, in the formation of cyclic intermediates, steric repulsion between substituents can favor the formation of one diastereomer over the other. doi.org The choice of reagents and reaction conditions can also play a significant role. For example, the diastereoselective reduction of a keto intermediate derived from D-serine using sodium borohydride (B1222165) has been shown to provide the corresponding alcohol with excellent diastereomeric ratio (>99 dr). researchgate.net Synthetic routes yielding pivotal intermediates with excellent stereochemical control have been corroborated by techniques like NOESY experiments. diva-portal.org

Racemization is a significant concern during the activation of the carboxylic acid for amide bond formation (coupling). researchgate.netpeptide.com The activation process can lead to the formation of an oxazolone (B7731731) intermediate, which is prone to deprotonation at the α-carbon, resulting in loss of stereochemical integrity. peptide.com

To suppress racemization, several strategies are employed:

Use of Additives: Coupling reagents are often used in combination with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or its analogues. These additives react with the activated amino acid to form an active ester that is less prone to racemization than the initially formed activated species. researchgate.net

Choice of Coupling Reagent: The selection of the coupling reagent itself is critical. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are known to be effective in minimizing racemization. researchgate.net

Reaction Conditions: Lowering the reaction temperature and minimizing the time the amino acid remains in its activated state can also help to reduce the extent of racemization. peptide.com

Capillary electrophoresis is a sensitive analytical technique that can be used to determine the enantiomeric purity of the final product and to investigate the extent of racemization during synthesis. researchgate.net Studies have shown that with optimized coupling protocols, the level of racemization can be kept below 0.5% per coupling step. researchgate.net

Optimized Synthetic Routes and Scalability Considerations

For the practical application of this compound, particularly in areas like drug discovery and development, the synthetic route must be efficient, high-yielding, and scalable. This involves optimizing reaction conditions, minimizing the number of synthetic steps, and selecting cost-effective and safe reagents.

An optimized synthesis of this compound might start with the esterification of commercially available N-Boc-L-serine with methyl iodide in the presence of a mild base like potassium carbonate, a method that avoids the use of hazardous diazomethane. orgsyn.org The subsequent N-methylation could then proceed through the previously mentioned oxazolidinone pathway.

For larger-scale synthesis, factors such as purification methods become critical. Chromatographic purifications, while effective at the lab scale, can be cumbersome and expensive for large quantities. Therefore, developing routes that yield products of high purity, which can be isolated by crystallization or simple extraction, is highly desirable. mdpi.com

Microwave-assisted synthesis has emerged as a technology that can accelerate reaction times and improve yields in peptide synthesis and other organic transformations. nih.govacs.org The scalability of microwave-assisted solid-phase peptide synthesis (SPPS) has been demonstrated, allowing for the production of peptides on a multi-gram scale. acs.org While this compound is a single amino acid derivative, the principles of optimizing reaction conditions for scalability are transferable.

Applications of Boc N Me Ser Ome in Advanced Organic and Peptide Chemistry

Building Block in Peptide Synthesis

Boc-N-Me-Ser-OMe is a key intermediate in the synthesis of peptides, which are chains of amino acids linked by peptide bonds. ontosight.airesearchgate.net The Boc protecting group is temporary and can be removed under specific acidic conditions, while the methyl ester provides protection for the carboxylic acid functionality. researchgate.net This differential protection is crucial for the controlled, stepwise elongation of peptide chains. researchgate.netekb.eg

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, enabling the efficient construction of long peptide chains. iris-biotech.dersc.org In this methodology, the C-terminal amino acid is anchored to an insoluble resin support, and subsequent amino acids are added in a stepwise fashion. iris-biotech.de While direct references for the integration of this compound in SPPS are not prevalent, the use of its non-methylated counterpart, Boc-Ser-OMe, is well-documented. sigmaaldrich.comscientificlabs.co.uk The principles of SPPS, including the use of protecting groups like Boc, are broadly applicable. iris-biotech.depeptide.comgoogle.comgoogle.com The Boc group is typically removed with an acid such as trifluoroacetic acid (TFA) to expose a free amine for the next coupling cycle. researchgate.net

This compound and its analogs are frequently employed in solution-phase peptide synthesis. ontosight.ainih.gov This classical approach involves carrying out the coupling and deprotection reactions in a homogenous solution. researchgate.netrsc.org For instance, the synthesis of dipeptides has been achieved by coupling Boc-protected amino acids with amino acid esters in solution. nih.gov Various coupling reagents can be utilized to facilitate the formation of the amide bond, and the choice of solvent is critical for reaction efficiency. mdpi.commdpi.com The Boc group's stability and selective removal make it a valuable tool in this synthetic strategy. researchgate.net

A study on the synthesis of dipeptides utilized Boc-L-valine and serine methyl ester hydrochloride, which were coupled in dichloromethane (B109758) using HOBt and EDC·HCl as coupling agents in the presence of triethylamine. nih.gov Another approach has employed propylphosphonic anhydride (B1165640) (T3P®) as a coupling reagent, which has been shown to promote rapid and efficient peptide bond formation in solution with both N-Boc and N-Fmoc protected amino acids. mdpi.comresearchgate.net

For the synthesis of longer peptides or proteins, a convergent strategy known as segment condensation is often employed. This method involves the synthesis of smaller, protected peptide fragments, which are then coupled together in solution. acs.org This approach can be more efficient than a linear, stepwise synthesis for large molecules. nih.gov

The synthesis of lipovelutibols, for example, utilized a segment condensation approach where a tripeptide, Boc-Ser-Ile-Leu-OMe, was synthesized and used as a key fragment. acs.org In another example, a hybrid SPPS and solution condensation method was used for the synthesis of an ester insulin (B600854) polypeptide chain, where protected peptide segments were synthesized on a solid support and then coupled in solution. nih.gov

Diketopiperazines (DKPs) are cyclic dipeptides that can serve as valuable intermediates and scaffolds in peptide and medicinal chemistry. uninsubria.itbaranlab.org Recent strategies have emerged that utilize activated DKPs, such as mono-Boc-protected DKPs, as building blocks for peptide elongation. acs.org

One method involves the synthesis of mono-Boc-protected DKPs from N-4-methoxybenzyl (N-PMB)-amino acids and amino acid methyl esters. acs.org The process includes dipeptide formation, cyclization to a PMB-DKP, Boc-protection, and subsequent removal of the PMB group. acs.org These mono-Boc-DKPs are stable and can be used for the stepwise elongation of peptide chains. acs.org For example, the pentapeptide Leu-enkephalin was synthesized by reacting a cyclo(Boc-l-Tyr(t-Bu)-Gly-) with H-Gly-l-Phe-l-Leu-Ot-Bu. acs.org

Design and Synthesis of Peptidomimetics

Peptidomimetics are molecules that mimic the structure and function of natural peptides but often possess improved properties such as enhanced stability, bioavailability, and receptor selectivity. nih.govunibo.it this compound serves as a precursor for creating such modified peptide structures. orgsyn.org The N-methylation can influence the peptide's conformation and its susceptibility to enzymatic degradation.

The synthesis of peptidomimetic conjugates often involves the coupling of a promoiety to a drug molecule. In one such protocol, N-Boc-(L)-valine-(L)-serine methyl ester was described as a promoiety, highlighting the role of such protected dipeptides in prodrug design. nih.gov Furthermore, Boc-Ser-OMe has been used in the synthesis of peptidomimetic conjugates of cyclic cidofovir (B1669016) (HPMPC) and adefovir (B194249) (HPMPA), where it is incorporated into dipeptide units that are then attached to the drug molecule. nih.gov

While direct examples of using this compound for this purpose are specific, the broader strategy of using N-methylated amino acids is well-established. For instance, the synthesis of constrained peptidomimetics containing a 2-oxo-1,3-oxazolidine-4-carboxylate ring was achieved from serine-containing peptides. unibo.it This demonstrates how the serine side chain can be manipulated to introduce conformational constraints. The synthesis of an ester insulin depsipeptide also highlights the use of protected amino acids in creating complex, conformationally defined structures through a combination of SPPS and solution-phase segment condensation. nih.gov

Role in Modulating Biological Activity through N-Methylation

N-methylation of peptide backbones is a critical strategy for modulating the biological activity of peptides. This modification, for which this compound is a key precursor, can significantly alter a peptide's conformational properties and its resistance to enzymatic degradation.

The introduction of a methyl group on the amide nitrogen, as seen in N-methylated serine residues derived from this compound, has several profound effects. ub.edu Firstly, it eliminates the amide proton, which is a hydrogen bond donor. This change can disrupt or alter intramolecular hydrogen bonding patterns, leading to different stabilized conformations compared to the non-methylated parent peptide. ub.edu Secondly, N-methylation can lower the energy barrier between the cis and trans conformations of the amide bond, potentially favoring the cis isomer and allowing the peptide to adopt conformations that would otherwise be inaccessible. ub.edu This conformational flexibility or constraint can directly impact how the peptide interacts with its biological target, such as a receptor or enzyme.

Furthermore, the steric bulk of the methyl group can introduce local conformational constraints, adding a degree of rigidity to the peptide backbone. ub.edu This can be advantageous in locking the peptide into a bioactive conformation, thereby enhancing its potency. Conversely, the methyl group could also cause steric hindrance that prevents effective binding to a biological target. ub.edu Therefore, the strategic placement of N-methylated residues, facilitated by building blocks like this compound, is a powerful tool for structure-activity relationship (SAR) studies. By systematically replacing standard amino acids with their N-methylated counterparts, researchers can probe the conformational requirements for biological activity and optimize properties like potency, selectivity, and metabolic stability.

The increased resistance to proteolysis is another significant consequence of N-methylation. nih.gov Proteolytic enzymes often recognize and cleave peptide bonds, but the presence of an N-methyl group can hinder this recognition and cleavage, leading to a longer biological half-life and improved oral bioavailability for peptide-based therapeutics. nih.govmdpi.com

Precursor for Complex Natural Product Synthesis

This compound and its derivatives are instrumental starting materials and intermediates in the total synthesis of complex natural products. oapen.orgscripps.edu The field of natural product synthesis continuously drives the development of new synthetic methodologies, and versatile building blocks are essential for the efficient construction of these intricate molecules.

Fragments in Total Synthesis Efforts

In the strategy of convergent synthesis, complex molecules are assembled from smaller, pre-synthesized fragments. Boc-Ser-OMe, a related precursor, has been utilized as a component in the synthesis of tripeptide fragments. For instance, in the total synthesis of lipovelutibols, the tripeptide Boc-Ser-Ile-Leu-OMe was employed as a key fragment. acs.org This fragment was synthesized by coupling Boc-serine with a dipeptide, demonstrating the utility of protected serine derivatives in building up larger peptide chains that form the backbone of natural products. acs.org Similar strategies can be adapted using this compound to introduce N-methylated serine residues into specific positions within a synthetic fragment, a common feature in many bioactive natural products.

The synthesis of the natural product yaku'amide A, an anticancer peptide, involved the creation of various peptide fragments. nih.gov While this specific synthesis did not explicitly use this compound, the general approach of coupling protected amino acid building blocks, such as Boc-D-Val and L-Val-OMe, highlights the standard methodology where an N-methylated serine derivative would be incorporated. nih.gov The synthesis of cyclomarin A also relied on the assembly of complex amino acid building blocks, including a derivative of N-methylated phenylalanine, further underscoring the importance of such precursors in the synthesis of peptide natural products. acs.org

Derivatives in β-Amino Acid Synthesis

While this compound is an α-amino acid derivative, it and its isomers can serve as precursors for the synthesis of more complex structures, including β-amino acids. For instance, derivatives of isoserine, a β-amino acid isomer of serine, are used to generate stereochemically rich β-amino acids. In one study, (S)-N-Boc-isoserine methyl ester was converted into bicyclic N,O-acetal derivatives. nih.gov These intermediates could then be stereoselectively alkylated and subsequently undergo nucleophilic ring-opening to produce a variety of β²,²-amino acids. nih.gov This demonstrates how the fundamental serine scaffold, with its protected functional groups, can be chemically manipulated to access different classes of amino acids for incorporation into peptidomimetics and other complex molecules.

Furthermore, dehydroamino acid derivatives, which can be synthesized from serine derivatives like N-BOC-DL-serine methyl ester, are key intermediates for producing other amino acids. medchemexpress.comrsc.org For example, a dehydroalanine (B155165) derivative readily accessible from Boc-Ser-OMe was used in a photoredox-catalyzed reaction to synthesize a pyridylalanine derivative, showcasing the transformation of a serine-based building block into a non-canonical amino acid. rsc.org

Influence on Bioactivity Profiles of Natural Product Analogues

The modification of natural products to create analogues is a common strategy in medicinal chemistry to improve potency, selectivity, or pharmacokinetic properties. The incorporation of N-methylated amino acids, using precursors like this compound, is a key tactic in this process. N-methylation can significantly influence the bioactivity of natural product analogues. mdpi.com

For example, in the case of enniatins, a class of cyclodepsipeptide natural products, the exchange of N-Me-Ile for N-Me-Phe was found to improve anthelmintic activity. mdpi.com This highlights how subtle changes in the N-methylated amino acid residues can fine-tune the biological properties of the entire molecule. The cyclic nature and N-methylation of these peptides contribute to their resistance to enzymatic hydrolysis, enhancing their potential as orally bioavailable drugs. mdpi.com

The synthesis of analogues of the antibacterial natural product teixobactin (B611279) has also explored the impact of modifying amino acid residues. By systematically replacing residues, researchers can probe the structure-activity relationships that govern antibacterial potency. Incorporating N-methylated residues via building blocks such as this compound would be a logical step in such a program to enhance metabolic stability and modulate conformation. The goal is often to develop analogues with improved activity against resistant bacterial strains. nih.gov

Development of Enzyme Substrate Mimics

This compound and related serine derivatives are valuable in the design and synthesis of enzyme substrate mimics and inhibitors. mdpi.com Serine proteases, a large family of enzymes involved in processes like blood coagulation and digestion, are a major target class for drug development. nih.gov These enzymes utilize a catalytic triad, including a key serine residue, to hydrolyze peptide bonds. tandfonline.comucl.ac.uk

Molecules that mimic the natural substrates of these enzymes can act as competitive inhibitors. Protected amino acids and short peptides are frequently used as the basis for these mimics. For instance, various peptide-p-nitroanilide and peptide-7-amido-4-methylcoumarin substrates, which are mimics of the natural substrates for enzymes like thrombin and Factor Xa, are built from protected amino acid precursors. nih.gov

The development of artificial enzymes, or enzyme mimics, also utilizes amino acid derivatives. In one approach, polymers are imprinted with a template molecule that resembles the transition state of a reaction. tandfonline.com For example, to create a mimic of chymotrypsin, a serine protease, a substrate analogue was used as the template. tandfonline.com The functional monomers, which possess the catalytic groups, are arranged around this template during polymerization. After the template is removed, the polymer contains a cavity with catalytically active groups positioned to mimic the active site of the natural enzyme. ucl.ac.uk this compound could be used to synthesize a fragment of a peptide that serves as such a template or substrate mimic, particularly for proteases that recognize N-methylated peptides.

The table below lists the compounds mentioned in this article.

Mechanistic and Conformational Analyses of Boc N Me Ser Ome and Analogues

Mechanistic Insights into Boc Group Reactivity and Cleavage

The Boc group is a cornerstone of amine protection in organic synthesis, valued for its stability in basic and nucleophilic conditions and its lability under acidic conditions. researchgate.netsemanticscholar.org Understanding the mechanisms of its reactions and cleavage is critical for its effective use.

While the primary function of the Boc group is protection, its reactivity can lead to the formation of various intermediate species under specific conditions.

Isocyanates: Under strong basic conditions, the deprotonation of the N-H moiety in a Boc-carbamate can be followed by the elimination of the sterically bulky tert-butoxide, which is a good leaving group. This process results in the formation of a highly reactive isocyanate intermediate. researchgate.net For serine derivatives, this intermediate can be trapped by nucleophiles. For instance, the reaction of a carboxylic acid with di-tert-butyl dicarbonate (B1257347) and sodium azide (B81097) can proceed through an acyl azide intermediate, which undergoes a Curtius rearrangement to form an isocyanate. organic-chemistry.org This isocyanate can then be trapped by alcohols or amines to form carbamates or ureas. organic-chemistry.org A similar isocyanate ester intermediate has also been proposed in the deprotection of N-Boc groups using oxalyl chloride. nih.gov

N,O-Acetals: The serine side-chain hydroxyl group introduces the possibility of forming N,O-acetal structures. These are common protecting groups for 1,2- and 1,3-amino alcohols and are typically formed under conditions similar to their O,O-acetal counterparts. thieme-connect.de In the context of Boc-protected serine, intramolecular cyclization can occur. For example, N-Boc-protected aziridine (B145994) aldehydes, derived from amino acids, can undergo intramolecular Lewis acid-catalyzed reactions to yield oxazolidinones, a type of cyclic N,O-acetal. researchgate.net A well-known chiral building block, Garner's aldehyde, is an N,O-acetal synthesized from L-serine where the amino and hydroxyl groups are protected as a Boc-substituted oxazolidine. thieme-connect.deresearchgate.net The formation of these N,O-acetals is reversible, and their cleavage is typically achieved under mild acidic conditions. thieme-connect.de

The most common method for cleaving the Boc group is through acid-catalyzed hydrolysis or acidolysis. researchgate.nettotal-synthesis.com This reaction is highly efficient and proceeds through a well-understood mechanism.

The process begins with the protonation of the carbonyl oxygen of the carbamate (B1207046) group by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). total-synthesis.com This protonation weakens the adjacent carbon-oxygen bond, leading to the fragmentation of the carbamate. This fragmentation releases the stable tertiary tert-butyl cation and a transient carbamic acid intermediate. total-synthesis.com The carbamic acid is unstable and rapidly decarboxylates, releasing carbon dioxide and the free amine. total-synthesis.com

The generation of the reactive tert-butyl cation is a significant aspect of this mechanism. This cation can potentially alkylate nucleophilic residues, such as methionine or tryptophan, in peptide synthesis. total-synthesis.com To prevent these side reactions, "scavengers" like anisole (B1667542) or thioanisole (B89551) are often added to the reaction mixture to trap the tert-butyl cation. total-synthesis.com The tert-butyl cation typically deprotonates to form isobutylene, a volatile gas, which along with carbon dioxide, provides a strong thermodynamic driving force for the deprotection reaction. total-synthesis.com

The table below summarizes the key steps in the acid-catalyzed deprotection of a Boc-protected amine.

| Step | Description | Key Species Involved |

| 1. Protonation | The carbonyl oxygen of the Boc group is protonated by an acid catalyst. | Boc-protected amine, H⁺ |

| 2. Fragmentation | The protonated carbamate fragments, breaking the C-O bond. | tert-butyl cation, Carbamic acid |

| 3. Deprotonation | The tert-butyl cation is deprotonated to form isobutylene. | tert-butyl cation, Base (e.g., TFA⁻) |

| 4. Decarboxylation | The unstable carbamic acid decomposes into the free amine and carbon dioxide. | Carbamic acid, Free amine, CO₂ |

Conformational Preferences and Molecular Structure

The three-dimensional structure of amino acid derivatives is crucial for their reactivity and their role in the broader structure of peptides. The introduction of an N-methyl group in Boc-N-Me-Ser-OMe significantly influences its conformational preferences compared to its non-methylated counterpart, primarily by introducing a tertiary amide bond that can exist in both cis and trans conformations.

NMR spectroscopy is a powerful tool for the conformational analysis of molecules in solution. auremn.org.br For N-Boc protected amino esters, NMR can provide detailed information about the populations of different conformers. researchgate.net

In the case of this compound, the N-methylation introduces rotational restriction around the C-N amide bond. This often leads to the presence of two distinct sets of signals in the NMR spectrum at room temperature, corresponding to the cis and trans rotamers. The relative integration of these signals can be used to determine the equilibrium population of each conformer. Variable temperature NMR studies can reveal the dynamics of the interconversion between these rotamers; as the temperature is lowered, the rate of interconversion slows, leading to signal broadening and eventual sharpening into separate peaks for each conformer. researchgate.net This phenomenon has been observed in related N-Boc protected systems. researchgate.net

The chemical shifts of specific protons and carbons are sensitive to the local electronic environment and, therefore, to the conformation. For example, the chemical shifts of the α-proton, the N-methyl protons, and the serine side-chain protons (β-CH₂) would be expected to differ between the cis and trans isomers.

The table below shows typical ¹³C NMR chemical shifts for the related compound Boc-L-serine-OMe in CDCl₃, which serves as a baseline for understanding the spectrum of the N-methylated analogue.

| Carbon Atom | Chemical Shift (ppm) |

| C(CH₃)₃ | 28.3 |

| OCH₃ | 52.7 |

| α-CH | 55.7 |

| CH₂O | 63.6 |

| C(CH₃)₃ | 80.4 |

| CO-OᵗBu | 155.7 |

| CO-OCH₃ | 171.2 |

Data sourced from a study on N-Boc-L-serine-OMe.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. It is particularly sensitive to the secondary structure of peptides and proteins. nih.gov For small, flexible molecules like this compound, CD spectra can provide insights into the preferred solution conformation.

The electronic transitions of the amide and ester chromophores in the molecule give rise to CD signals. The sign and magnitude of these signals are dependent on the spatial arrangement of these groups. While a single CD spectrum does not define a unique structure, it can be used to compare the conformational properties of analogues or to monitor conformational changes induced by solvent or temperature. For example, studies on other Boc-protected amino acid derivatives have used electronic CD to help establish stereochemistry. nih.gov Furthermore, N-methylation is known to disturb the secondary structure of peptides, an effect that is readily detectable by CD spectroscopy. mdpi.com Therefore, CD analysis of this compound could reveal the conformational impact of the N-methyl group compared to Boc-Ser-OMe.

Computational chemistry provides a powerful complement to experimental techniques for mapping the potential energy surface and identifying stable conformers.

Density Functional Theory (DFT): DFT calculations are widely used to investigate the conformational preferences of amino acid derivatives. rsc.orgrcsi.com For a molecule like this compound, DFT can be used to calculate the relative energies of the cis and trans amide bond conformers, as well as different rotamers around the Cα-Cβ and Cα-C' bonds. Studies on the closely related Ac-N-Me-Ser-OMe have shown that N-methylation increases lipophilicity and dipole moment while lowering the energy barrier for cis/trans isomerization. rsc.org DFT calculations can also predict NMR chemical shifts and coupling constants, which can then be compared with experimental data to validate the computed structures. rcsi.com

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM is a method used to analyze the electron density distribution to characterize chemical bonding, including weak non-covalent interactions like intramolecular hydrogen bonds. nih.govresearchgate.net In this compound, QTAIM could be employed to investigate potential hydrogen bonds involving the serine hydroxyl group and the carbonyl oxygens of the Boc or methyl ester groups. nih.govresearchgate.net Such interactions can play a significant role in stabilizing specific conformations. DFT and QTAIM studies on serine-containing dipeptides have successfully characterized intramolecular hydrogen bonds that define β-turn structures. nih.govnih.gov

The combination of these computational methods allows for a detailed exploration of the conformational landscape, providing insights into the structure-property relationships that govern the behavior of this compound.

Intramolecular Interactions and Hydrogen Bonding Patterns

The conformational preferences of N-Boc-protected amino acid derivatives like this compound are significantly influenced by a network of intramolecular interactions, primarily hydrogen bonds. In N-Boc-protected amino acids that contain a hydroxyl group, such as serine derivatives, intramolecular hydrogen bonding plays a crucial role in stabilizing specific conformations. mdpi.com Spectroscopic studies, particularly using 13C NMR, have demonstrated that a hydrogen bond can form between the oxygen atom of the N-Boc group's carbonyl and the hydrogen atom of the serine side-chain's hydroxy group. mdpi.com This interaction restricts the conformational freedom of the molecule, leading to more defined structural arrangements.

The presence of this intramolecular hydrogen bond can be inferred from the behavior of the 13C NMR chemical shifts of the Boc carbonyl carbon in various solvents. mdpi.com Unlike derivatives with small, nonpolar side chains where the carbonyl group interacts more freely with the solvent, the chemical shift of the Boc carbonyl in a serine derivative remains almost constant regardless of solvent polarity. mdpi.com This suggests that the carbonyl group is engaged in a persistent intramolecular interaction, which shields it from the surrounding solvent molecules.

The following table summarizes the key intramolecular interactions observed in Boc-protected serine derivatives based on spectroscopic data.

| Interacting Groups | Type of Interaction | Consequence |

| Boc Carbonyl Oxygen (C=O) & Serine Hydroxyl Hydrogen (-OH) | Intramolecular Hydrogen Bond | Stabilizes folded conformations; reduces interaction with solvent. mdpi.com |

| N-Methyl Group & Backbone | Steric and Electronic Effects | Influences amide bond cis/trans isomerization and overall backbone torsion angles. rsc.orgnih.gov |

| Ester Carbonyl Group (C=O) & Solvent | Intermolecular Forces | In the absence of strong intramolecular bonds, this interaction is more prominent and sensitive to solvent polarity. mdpi.com |

Dynamic Stereochemistry and Chiral Induction Principles

The stereochemistry of this compound is not static; rather, it is a dynamic system influenced by the chirality of the original L-serine core. This inherent chirality acts as a powerful guiding force in controlling the three-dimensional arrangement of the molecule and its interactions, a principle known as chiral induction. Serine and its derivatives are widely used as chiral pool reagents in asymmetric synthesis, where the existing stereocenter directs the formation of new stereogenic centers with high selectivity. mdpi.com

In the context of N-methylated amino acids, a key aspect of their dynamic stereochemistry is the phenomenon of "memory of chirality". jst.go.jp This principle applies when a chiral molecule is converted into a transient, achiral intermediate (like an enolate) which then reacts to form a new chiral product. Even without external chiral influences, the intermediate can "remember" the original stereochemistry for a short period, leading to the preferential formation of one enantiomer over the other. jst.go.jp This strategy has been successfully applied to the asymmetric α-alkylation of α-amino acid derivatives, where the static sp3 chirality of the starting material is transferred through a dynamic, axially chiral enolate intermediate to the final sp3-hybridized product. jst.go.jp

The N-methylation of the amide bond introduces another layer of dynamic behavior. It can lower the energy barrier for cis/trans isomerization around the amide bond compared to its non-methylated counterpart. rsc.org This increased conformational flexibility, coupled with the steric demands of the Boc group and the N-methyl group, can influence how the chirality of the alpha-carbon is transmitted to other parts of the molecule or during intermolecular events. nih.govresearchgate.net The pseudoaxial conformation of the methyl ester group, influenced by the serine chirality, can minimize nonbonding interactions and direct the stereochemical outcome of reactions at adjacent positions. mdpi.com

Advanced Research Directions and Emerging Applications

Innovations in Protecting Group Chemistry for N-Methylated Amino Acids

The synthesis of peptides containing N-methylated amino acids presents unique challenges, primarily related to the steric hindrance of the N-methyl group and the need for robust protecting group strategies. nii.ac.jp The development of efficient methods for preparing Fmoc-N-methyl amino acids is crucial for their incorporation into peptides via solid-phase peptide synthesis (SPPS). researchgate.net

A significant challenge lies in the N-methylation of amino acids with reactive side chains, such as serine, which historically required dedicated synthetic routes. researchgate.net Traditional synthesis often involves a three-step process: temporary protection of the primary α-amino group, N-methylation, and subsequent deprotection to yield the secondary α-N-methyl amino acid. google.com Modern innovations aim to streamline this process, improve yields, and enhance compatibility with various synthetic methodologies.

One effective strategy for N-methylation is the Biron-Kessler method, which can be adapted for solid-phase synthesis. nih.gov This method involves protecting the α-amino group with 2-nitrobenzenesulfonyl (o-NBS), which makes the remaining amine proton acidic and thus susceptible to methylation by reagents like dimethyl sulfate (B86663) or methyl iodide. nih.gov Following methylation, the o-NBS group is removed to reveal the N-methylated amine, ready for the next coupling step. nih.gov

Recent protocols have focused on improving the efficiency and cost-effectiveness of these preparations. For instance, the use of 2-chlorotrityl chloride (2-CTC) resin as a temporary protecting group for the carboxylic acid has been developed. nih.gov This approach allows for the N-methylation to occur on the solid support, and the resin can be reused, which is advantageous for scalability and cost. nih.gov The choice of protecting groups is also critical for compatibility with overarching synthesis strategies, such as the widely used Fmoc/tBu solid-phase peptide synthesis (SPPS), which requires orthogonal protection schemes. google.com

| Method/Reagent | Description | Key Advantages | Reference |

|---|---|---|---|

| Biron-Kessler Method | Uses 2-nitrobenzenesulfonyl (o-NBS) to protect the α-amino group, facilitating methylation. | Effective for N-methylation; adaptable to solid-phase synthesis. | nih.gov |

| 2-Chlorotrityl Chloride (2-CTC) Resin | Serves as a temporary, reusable solid-phase protecting group for the carboxylic acid during N-methylation. | High substitution levels, reusability of the resin enhances cost-effectiveness. | nih.gov |

| Dimethyl Sulfate / Methyl Iodide | Commonly used alkylating agents for the methylation step in methods like the Biron-Kessler approach. | Effective and widely available methylation reagents. | nih.gov |

| Fmoc/tBu SPPS Compatibility | Requires protecting groups that are orthogonal to the acid-labile tBu side-chain protection and the base-labile Fmoc N-terminal protection. | Enables the seamless incorporation of N-methylated amino acids into complex peptides. | google.com |

Chemoenzymatic Approaches in Serine Derivative Synthesis

Chemoenzymatic synthesis represents a powerful and environmentally benign alternative to purely chemical methods for producing polypeptides and amino acid derivatives. nih.govoup.com This approach leverages the high regio- and stereoselectivity of enzymes, often allowing reactions to proceed in aqueous media without the need for cumbersome protection and deprotection of side-chain functional groups. nih.govacs.org

In the context of serine derivatives, research has demonstrated the successful polymerization of L-serine esters using the protease papain as a catalyst. nih.govacs.org In one study, the papain-catalyzed polymerization of L-serine ethyl ester (Ser-OEt) was optimized in a basic aqueous solution (pH 8.5), yielding poly(L-serine) with varying degrees of polymerization. nih.gov A key advantage of this method is that it proceeds without any protection of the serine hydroxyl group, a step that is mandatory in conventional chemical synthesis to prevent side reactions. nih.govacs.org This "protecting group-free" synthesis is highly desirable from a practical and atom-economy perspective. acs.org

The chemoenzymatic process involves a delicate balance between two competing reactions catalyzed by the enzyme: the aminolysis of the amino acid ester, which leads to peptide chain elongation, and the hydrolysis of the ester, which can lead to degradation of the formed peptide. oup.com Initially, high monomer concentrations favor the aminolysis reaction, but as the reaction progresses and monomer concentration decreases, hydrolysis can become more prevalent. oup.com

| Enzyme/System | Substrate | Product | Key Findings | Reference |

|---|---|---|---|---|

| Papain | L-serine ethyl ester (Ser-OEt) | Poly(L-serine) | Successful polymerization in aqueous media without side-chain protection. Optimal pH of 8.5. | nih.govacs.org |

| Papain | L-serine methyl ester (Ser-OMe) | Poly(L-serine) | Demonstrated that Ser-OMe could also be polymerized, similar to Ser-OEt. | acs.org |

| β1-4 xylanase | Xylo-oligosaccharides and N-Boc-L-serine | N-Boc-O-(β-xylopyranosyl)-L-serine | Chemoenzymatic condensation to form a monoxylosylated amino acid with a yield of 11.1%. | researchgate.net |

| Papain | Glycine ethyl ester (Gly-OEt) and Serine ethyl ester (Ser-OEt) | Copolypeptides of Glycine and Serine | Copolymerization is possible, with the resulting structure (e.g., β-sheet) dependent on monomer ratios. | oup.com |

Expanding the Scope of N-Methylated Serine-Containing Peptides

However, the synthesis of N-methylated peptides is often challenging due to the difficulty of forming amide bonds with sterically hindered N-methylated amino acids. nii.ac.jp To address this, researchers have developed innovative solutions. Micro-flow reactor technology, for example, has been successfully employed to synthesize N-methylated peptides. nii.ac.jp This technique can facilitate the generation of highly reactive intermediates that couple efficiently with amino esters, leading to high yields without significant racemization. nii.ac.jp

Furthermore, advances in coupling reagents are expanding the synthetic toolbox. Tantalum alkoxide catalysts have been shown to promote peptide bond formation between N-Boc-serine methyl ester and various amino acid esters, with the β-hydroxy group of serine playing a key role in activating the carbonyl group for amidation. rsc.org Ribosomal strategies are also emerging for the incorporation of N-methylated amino acids into peptides and proteins, offering a biochemical route to producing these modified molecules and creating combinatorial libraries for screening. acs.org These evolving synthetic capabilities are crucial for exploring the full potential of N-methylated serine-containing peptides in drug discovery and materials science.

Theoretical Studies and Predictive Modeling in Conformational Analysis

The biological activity of a peptide is intrinsically linked to its three-dimensional conformation. N-methylation of the peptide backbone introduces significant conformational constraints by increasing steric hindrance and removing the amide proton's ability to act as a hydrogen-bond donor. nih.gov These changes profoundly affect the accessible backbone dihedral angles (φ, ψ) and can stabilize specific secondary structures. nih.govnih.gov

Theoretical studies and predictive modeling have become indispensable tools for understanding these conformational effects. Quantum mechanical methods, such as Density Functional Theory (DFT), are used to perform detailed conformational analyses of N-methylated amino acid derivatives. nih.govresearchgate.net These studies can calculate the relative energies of different conformers, map the potential energy surface, and predict how N-methylation alters properties like solubility, dipole moment, and the energy barrier for cis-trans isomerization of the amide bond. researchgate.netrsc.org For example, DFT studies have shown that N-methylation can lower the activation energy for the cis-trans transition, making this conformational switch more accessible compared to non-methylated peptides. researchgate.net

Computational simulations are also used to predict the structure and permeability of complex N-methylated cyclic peptides. nih.gov By modeling the energetic cost of transferring a peptide from an aqueous environment to a membrane-like environment, researchers can predict which N-methylation patterns are most likely to enhance passive membrane diffusion. nih.gov These predictive models, often validated by experimental data from NMR spectroscopy, allow for the rational design of novel amino acids and peptides with specific, predetermined conformations, which is a significant goal in drug design and protein engineering. oup.comoup.comrsc.org

| Computational Method | Focus of Study | Key Findings | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) with B3LYP | Effect of N-methylation on solubility and conformation of Ac-X-OMe derivatives (including Serine). | N-methylation increases lipophilicity, aqueous solubility (more negative ΔGsolv), and dipole moment, while lowering the cis/trans amide energy barrier. | researchgate.net |

| Ab initio / DFT Quantum Mechanics | Intrinsic conformational preferences of N-substituted amino acids (e.g., N-methylalanine). | N-methylation perturbs the intramolecular hydrogen bonding network and steric hindrance, affecting the (φ,ψ) backbone dihedral angles. | nih.gov |

| CFF91 Force Field Simulations | Designing amino acid residues with single conformations by combining N-methylation and other modifications. | N-methylation restricts available conformations; combining it with other modifications can lead to unique, predictable folded states. | oup.comoup.com |

| Molecular Modeling / Loop Prediction Algorithms | Relationship between N-methylation, conformation, and permeability in cyclic peptides. | Computational models can predict the most permeable N-methylated variants by calculating the free energy of desolvation. N-methylation can rigidify the peptide backbone. | nih.gov |

Q & A

Q. What are the standard protocols for synthesizing Boc-N-Me-Ser-OMe, and how can reaction conditions be optimized for higher yields?

Methodological Answer:

- Synthesis : Begin with Boc protection of N-methylserine using di-tert-butyl dicarbonate (Boc₂O) in a basic solvent (e.g., THF or DCM) under nitrogen. Monitor reaction completion via TLC.

- Optimization : Adjust molar ratios (e.g., Boc₂O:amine = 1.2:1), temperature (0–25°C), and reaction time (4–24 hrs). Purify via column chromatography (silica gel, ethyl acetate/hexane gradient). Yield improvements may require iterative testing of solvent polarity and catalyst use (e.g., DMAP) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should data be interpreted?

Methodological Answer:

- NMR : Use ¹H/¹³C NMR to confirm Boc-group integration (e.g., tert-butyl peaks at ~1.4 ppm) and methyl ester resonance (~3.7 ppm). Compare with literature values for N-methylation shifts.

- HPLC/MS : Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with mass spectrometry to verify purity (>95%) and molecular ion peaks (e.g., [M+H]+ at expected m/z) .

Advanced Research Questions

Q. How can researchers address contradictions in spectral data (e.g., unexpected peaks in NMR) for this compound?

Methodological Answer:

- Cross-Validation : Re-run NMR with higher field strength (500+ MHz) and compare with DEPT/HSQC for structural confirmation.

- Contaminant Analysis : Use LC-MS to identify side products (e.g., incomplete Boc protection) and optimize purification steps. Reference spectral databases (e.g., SDBS) to rule out solvent artifacts .

Q. What experimental designs are suitable for studying the stability of this compound under varying pH and temperature conditions?

Methodological Answer:

- Stability Assay : Prepare solutions in buffers (pH 2–10) and incubate at 25°C, 40°C, and 60°C. Sample aliquots at intervals (0, 24, 48 hrs) and analyze via HPLC for degradation products.

- Kinetic Modeling : Calculate half-life (t₁/₂) using first-order kinetics. Control humidity and oxygen exposure to isolate degradation pathways (hydrolysis vs. oxidation) .

How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to formulate research questions on this compound’s role in peptide synthesis?

Methodological Answer:

- Framework Application :

- Feasible : Ensure access to protected amino acids and coupling reagents (e.g., HATU).

- Novel : Investigate understudied applications (e.g., conformational effects in β-turn induction).

- Ethical : Use computational modeling (e.g., MD simulations) to reduce animal testing in peptide drug studies .

Data Analysis & Reproducibility

Q. What strategies ensure reproducibility in synthesizing and characterizing this compound across laboratories?

Methodological Answer:

- Documentation : Provide detailed protocols for reaction setup (e.g., inert atmosphere, exact stoichiometry) and raw spectral data in supplementary materials.

- Collaborative Validation : Share samples with independent labs for NMR/HPLC cross-checking. Use standardized reference compounds for instrument calibration .

Q. How should researchers design studies to resolve discrepancies in reported coupling efficiencies of this compound in solid-phase peptide synthesis?

Methodological Answer:

- Controlled Experiments : Compare coupling reagents (e.g., DIC/HOBt vs. HATU), resin types (e.g., Wang vs. Rink), and steric effects via model peptide sequences.

- Statistical Analysis : Apply ANOVA to evaluate significance of yield differences (p <0.05) and report confidence intervals .

Literature & Search Strategies

Q. What advanced search techniques improve the efficiency of literature reviews on this compound?

Methodological Answer:

- Boolean Operators : Use

("this compound" OR "N-methylserine tert-butyl ester") AND (synthesis OR stability)in PubMed/Scifinder. - Filters : Restrict to peer-reviewed articles (2015–2025) and patents with experimental sections. Track citations via "Cited by" tools in Google Scholar .

Experimental Design & Hypothesis Testing

Q. How can the PICO framework (Population, Intervention, Comparison, Outcome) structure studies on this compound’s efficacy in peptide coupling reactions?

Methodological Answer:

- P : Resin-bound peptide sequences (e.g., Gly-Ser-X).

- I : Use this compound with HATU activation.

- C : Compare with unprotected serine or other N-alkylated derivatives.

- O : Measure coupling efficiency via HPLC and crude yield .

Q. What methodologies validate novel applications of this compound in bioorthogonal chemistry?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.